molecular formula C7H12N2O B2914078 (2-Propyl-1,3-oxazol-5-yl)methanamine CAS No. 1206975-63-4

(2-Propyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B2914078
CAS No.: 1206975-63-4
M. Wt: 140.186
InChI Key: OJCBLYPGPOKSJE-UHFFFAOYSA-N
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Description

“(2-Propyl-1,3-oxazol-5-yl)methanamine” is a heterocyclic organic compound comprising a 1,3-oxazole core substituted with a propyl group at position 2 and a methanamine (-CH₂NH₂) moiety at position 5. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal and materials chemistry.

Properties

IUPAC Name

(2-propyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-7-9-5-6(4-8)10-7/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCBLYPGPOKSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be carried out under mild conditions using reagents such as N,N-diethylaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(2-Propyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Propyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., propyl, phenyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. For example, the unsubstituted 1-(1,3-oxazol-5-yl)methanamine dihydrochloride exhibits high water solubility (>50 mg/mL), whereas alkylated analogs like the 2-ethyl-4-methyl derivative are typically formulated as hydrochlorides to improve solubility .
  • Biological Activity: Sulfonamide and cyano substituents (e.g., in N-(4-cyano-2-phenyl-1,3-oxazol-5-yl) derivatives) correlate with anticancer activity but also increase cytotoxicity (IC₅₀ > 100 µM) .

Crystallographic and Conformational Analysis

  • Ring Puckering: Oxazole rings exhibit non-planar puckering, quantified using Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $). Substituents like propyl may induce steric strain, altering ring conformation compared to smaller analogs .
  • Validation : Programs like SHELXL and ORTEP-3 are widely used for structural refinement and visualization, ensuring accurate bond-length and angle measurements .

Solubility and Stability

  • Solubility : Methanamine derivatives show temperature-dependent solubility in polar solvents like N,N-dimethylformamide (DMF) and pyridine. For instance, methylamine solubility in DMF at 298 K is ~0.2 mole fraction, but alkylated oxazoles likely exhibit lower values due to increased hydrophobicity .
  • Stability : Hydrochloride salts (e.g., TRC-B440805-1G) are preferred for long-term storage, as free bases may degrade under ambient conditions .

Biological Activity

(2-Propyl-1,3-oxazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The propyl group contributes to its unique properties and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Antimicrobial Activity

Research indicates that compounds with oxazole rings exhibit antimicrobial properties. For example, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected based on the properties of similar compounds.

Anticancer Potential

Oxazole derivatives have been explored for their anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

CompoundActivityIC50 (µM)
HUP-55PREP Inhibitor5
3gHT29 Cell Line58.4
5-FUReference Drug381.2

The table summarizes some key findings related to the activity of oxazole derivatives against cancer cell lines.

Case Studies

  • Prolyl Oligopeptidase Modulation : A study highlighted the effectiveness of nonpeptidic oxazole-based ligands in modulating prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases. These ligands reduced α-synuclein dimerization and enhanced protein phosphatase activity, demonstrating potential therapeutic applications in Parkinson’s disease models .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving several oxazolo[5,4-d]pyrimidine derivatives, one compound exhibited a CC50 value significantly lower than traditional chemotherapeutics like cisplatin and 5-fluorouracil while maintaining lower toxicity towards normal cells . This suggests that this compound may have similar potential if further studied.

Safety and Toxicology

Safety assessments indicate that compounds containing oxazole rings may pose risks such as skin irritation or eye irritation . Comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.

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